molecular formula C5H7BrF2 B2825000 3-Bromo-1,1-difluorocyclopentane CAS No. 1934853-45-8

3-Bromo-1,1-difluorocyclopentane

Cat. No.: B2825000
CAS No.: 1934853-45-8
M. Wt: 185.012
InChI Key: YKUBVXZNAYOTDW-UHFFFAOYSA-N
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Description

3-Bromo-1,1-difluorocyclopentane is a useful research compound. Its molecular formula is C5H7BrF2 and its molecular weight is 185.012. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,1-difluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c6-4-1-2-5(7,8)3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUBVXZNAYOTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934853-45-8
Record name 3-bromo-1,1-difluorocyclopentane
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Reactivity and Mechanistic Investigations of 3 Bromo 1,1 Difluorocyclopentane

Reactivity of the Carbon-Bromine Bond in 3-Bromo-1,1-difluorocyclopentane

The carbon-bromine (C-Br) bond in this compound is the primary site of reactivity for a variety of transformations. The bromine atom is a good leaving group, and the carbon to which it is attached is electrophilic, making it susceptible to attack by nucleophiles and bases.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The specific mechanism of this substitution, whether SN1 or SN2, is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The secondary nature of the carbon bearing the bromine atom in this compound allows for the possibility of both SN1 and SN2 pathways. An SN2 (bimolecular nucleophilic substitution) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the carbon center.

Conversely, an SN1 (unimolecular nucleophilic substitution) reaction is a two-step process that begins with the departure of the bromide leaving group to form a secondary carbocation intermediate. pearson.comlibretexts.org This is the rate-determining step. The carbocation is then rapidly attacked by a nucleophile. SN1 reactions are favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and higher temperatures. These reactions typically result in a racemic mixture of products if the starting material is chiral.

An SN2' (allylic substitution) mechanism is not applicable to this compound as it lacks an adjacent double bond.

Reaction TypeNucleophileSolventExpected Major Product
SN2Strong (e.g., CN⁻, RS⁻)Polar Aprotic (e.g., DMSO, Acetone)Product with inverted stereochemistry
SN1Weak (e.g., H₂O, ROH)Polar Protic (e.g., Water, Ethanol)Racemic mixture of substitution products

Elimination Reactions (E1, E2)

Elimination reactions of this compound would lead to the formation of 1,1-difluorocyclopent-2-ene or 1,1-difluorocyclopent-3-ene through the removal of hydrogen bromide. The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) and the stereochemistry of the product are determined by the reaction mechanism, either E1 or E2.

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, while the bromide ion simultaneously departs. lumenlearning.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group and is favored by strong, sterically hindered bases.

The E1 (unimolecular elimination) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.comkhanacademy.orgpearson.com In a subsequent step, a weak base removes an adjacent proton to form a double bond. E1 reactions are favored under the same conditions as SN1 reactions (weak base, polar protic solvent) and often compete with them. According to Zaitsev's rule, the more substituted, and thus more stable, alkene is typically the major product.

Reaction TypeBaseSolventExpected Major Product
E2Strong, hindered (e.g., t-BuOK)Aprotic1,1-difluorocyclopent-2-ene
E1Weak (e.g., H₂O, ROH)Polar Protic1,1-difluorocyclopent-2-ene (Zaitsev product)

Metal-Mediated and Organometallic Reactions (e.g., Grignard Reagents, Cross-Coupling)

The C-Br bond in this compound can be utilized in the formation of organometallic reagents and in transition metal-catalyzed cross-coupling reactions.

Grignard Reagents: Reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to form the corresponding Grignard reagent, (1,1-difluorocyclopent-3-yl)magnesium bromide. This organometallic compound is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Cross-Coupling Reactions: this compound can serve as a substrate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In a typical Suzuki coupling, for instance, the bromo compound would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond.

Reaction NameReactantCatalystProduct Type
Grignard FormationMg-Organomagnesium Halide
Suzuki CouplingOrganoboron compoundPd catalyst, BaseC-C coupled product
Stille CouplingOrganotin compoundPd catalystC-C coupled product
Sonogashira CouplingTerminal alkynePd/Cu catalyst, BaseC-C coupled product

Reactivity of the Geminal Difluoro Moiety in the Cyclopentane (B165970) Ring

The geminal difluoro group (CF₂) in this compound is generally considered to be chemically robust. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to cleavage under many standard reaction conditions. However, under specific and often harsh conditions, the C-F bond can be activated.

C-F Bond Activation and Selective Functionalization

The activation of C-F bonds is a challenging but increasingly important area of research. For a gem-difluoro compound like this compound, selective activation of one C-F bond would be a significant synthetic transformation. This typically requires the use of highly reactive reagents such as strong Lewis acids, low-valent transition metals, or radical initiators. nih.gov For instance, reductive cleavage of a C-F bond could be achieved using potent reducing agents.

Transformations Involving Difluorocarbene or Related Intermediates

It is conceivable that under pyrolytic conditions or through the action of very strong bases, this compound could undergo elimination of HBr followed by a rearrangement or fragmentation that could potentially lead to the formation of difluorocarbene (:CF₂) as a transient intermediate. Difluorocarbene is a highly reactive species that can undergo cycloaddition reactions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnnih.gov It can also insert into various X-H bonds (where X = O, N, S). However, generating difluorocarbene from a saturated cyclic system like this would likely require forcing conditions and may not be a clean or synthetically useful process.

Interplay of Bromine and Geminal Fluorine Substituents on Reaction Pathways

The reactivity of this compound is fundamentally governed by the electronic properties of the bromine and fluorine atoms, as well as their spatial arrangement on the cyclopentane ring. The bromine atom, being a good leaving group, is the primary site for nucleophilic substitution and elimination reactions. However, the geminal difluoride group at the 1-position exerts a profound influence on these reactions, primarily through its strong electron-withdrawing inductive effect.

This inductive effect has several important consequences:

Destabilization of Adjacent Carbocations: In potential unimolecular reactions (S"N"1 and E1), the formation of a carbocation at the C3 position is a key step. The powerful electron-withdrawing nature of the two fluorine atoms, transmitted through the carbon framework, significantly destabilizes this carbocation intermediate. This destabilization increases the activation energy for carbocation formation, thereby disfavoring S"N"1 and E1 pathways.

Increased Acidity of Vicinal Protons: The inductive effect of the gem-difluoro group also influences the acidity of the hydrogen atoms on the adjacent carbon atoms (C2 and C4). By withdrawing electron density, the fluorines make these protons more acidic and thus more susceptible to abstraction by a base. This can have a significant impact on the regioselectivity and rate of elimination reactions.

Steric Hindrance: While the primary influence of the gem-difluoro group is electronic, it also contributes to the steric environment around the reaction center. This can affect the approach of nucleophiles in substitution reactions and the orientation of the substrate in the transition state of elimination reactions.

The interplay between the leaving group ability of bromine and the electronic and steric effects of the geminal difluoride group leads to a complex reactivity profile where the reaction conditions, such as the nature of the nucleophile/base and the solvent, play a critical role in determining the predominant reaction pathway.

Detailed Mechanistic Pathways of Key Transformations Involving this compound

The principal transformations of this compound are nucleophilic substitution and elimination reactions. The specific mechanism followed (S"N"1, S"N"2, E1, or E2) is a direct consequence of the factors discussed in the previous section.

Nucleophilic Substitution Reactions:

Due to the significant destabilization of the potential carbocation intermediate by the gem-difluoro group, the S"N"1 mechanism is highly unlikely for this compound. Consequently, nucleophilic substitution is expected to proceed primarily through the bimolecular S"N"2 mechanism .

The S"N"2 pathway involves a concerted, single-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the reaction center. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Key Features of the S"N"2 Mechanism:

Stereochemistry: Inversion of configuration at C3.

Kinetics: Second-order kinetics, rate = k[Substrate][Nucleophile].

Nucleophile: Favored by strong, unhindered nucleophiles.

Solvent: Aprotic polar solvents are generally preferred.

Elimination Reactions:

Similar to nucleophilic substitution, the destabilizing effect of the gem-difluoro group on the carbocation intermediate makes the unimolecular E1 elimination pathway unfavorable . Therefore, elimination reactions of this compound are predicted to occur predominantly via the bimolecular E2 mechanism .

The E2 mechanism is a concerted process where a base abstracts a proton from a carbon atom adjacent to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. For this reaction to occur efficiently, the abstracted proton and the leaving group must be in an anti-periplanar arrangement.

The regioselectivity of the E2 reaction is influenced by the acidity of the available β-protons and the steric bulk of the base. The electron-withdrawing gem-difluoro group increases the acidity of the protons at the C2 and C4 positions. This enhanced acidity can influence the product distribution between 1,1-difluorocyclopent-2-ene and 1,1-difluorocyclopent-3-ene.

Key Features of the E2 Mechanism:

Stereochemistry: Requires an anti-periplanar arrangement of the β-hydrogen and the bromine atom.

Kinetics: Second-order kinetics, rate = k[Substrate][Base].

Base: Favored by strong, bulky bases.

Regioselectivity: The formation of the thermodynamically more stable alkene (Zaitsev's rule) is generally favored, but the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product). The increased acidity of protons due to the fluorine atoms can also influence this outcome.

The following table summarizes the expected reactivity of this compound under various conditions:

Reagent/ConditionPredominant MechanismExpected Major Product(s)
Strong, non-bulky nucleophile (e.g., NaCN in DMSO)S"N"23-Cyano-1,1-difluorocyclopentane
Strong, bulky base (e.g., Potassium tert-butoxide in tert-butanol)E21,1-Difluorocyclopent-2-ene and/or 1,1-Difluorocyclopent-3-ene
Weak nucleophile/weak base (e.g., CH₃OH, heat)Slow S"N"2/E2Mixture of substitution and elimination products

It is important to note that S"N"2 and E2 reactions are often in competition. The outcome of the reaction is highly dependent on the specific nucleophile/base used, the solvent, and the reaction temperature. Strong, sterically unhindered bases that are also good nucleophiles may give a mixture of substitution and elimination products.

Stereochemical Aspects of 3 Bromo 1,1 Difluorocyclopentane

Identification of Stereogenic Centers and Potential Stereoisomers

A stereogenic center, or chiral center, is a carbon atom that is attached to four different groups. In the structure of 3-Bromo-1,1-difluorocyclopentane, the carbon atom at the third position (C3) is bonded to a bromine atom, a hydrogen atom, and two different carbon atoms of the cyclopentane (B165970) ring. This makes the C3 carbon a stereogenic center. The carbon atom at the first position (C1) is bonded to two identical fluorine atoms and two different carbon atoms of the ring, and therefore, is not a stereogenic center.

The presence of a single stereogenic center at C3 means that this compound can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and are designated as (R)-3-Bromo-1,1-difluorocyclopentane and (S)-3-Bromo-1,1-difluorocyclopentane based on the Cahn-Ingold-Prelog priority rules.

Property Description
Stereogenic Center C3
Number of Stereoisomers 2 (one pair of enantiomers)
Types of Stereoisomers Enantiomers
Designation (R) and (S)

Diastereoselective Synthesis Approaches to Specific Isomers

For instance, if a reaction were to introduce a new substituent at another position on the cyclopentane ring, creating a second chiral center, the formation of diastereomers would be possible. The relative orientation of the substituents (cis or trans) would define the diastereomeric relationship. The control of this stereochemistry could be achieved through several established methods:

Substrate-controlled synthesis: The existing stereocenter at C3 could direct the stereochemical outcome of a subsequent reaction at another position on the ring.

Reagent-controlled synthesis: The use of a chiral reagent could favor the formation of one diastereomer over the other.

Catalyst-controlled synthesis: A chiral catalyst could be employed to create a chiral environment that promotes the formation of a specific diastereomer.

A hypothetical diastereoselective reaction could involve the addition of a nucleophile to a precursor molecule, where the approach of the nucleophile is sterically hindered on one face of the cyclopentane ring by the bromine atom, leading to the preferential formation of one diastereomer.

Enantioselective Synthesis and Resolution Methods for Chiral Forms

The synthesis of a single enantiomer of this compound is a significant challenge. As with diastereoselective synthesis, specific methods for this compound are not well-documented. However, general approaches to enantioselective synthesis and resolution can be applied.

Enantioselective Synthesis:

Chiral auxiliary-based synthesis: A chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed.

Asymmetric catalysis: A chiral catalyst (e.g., a metal complex with a chiral ligand) could be used to catalyze a reaction that creates the C3 stereocenter with a high degree of enantioselectivity. Examples could include enantioselective bromination reactions of a suitable cyclopentene (B43876) precursor.

Resolution of Enantiomers:

If an enantioselective synthesis is not feasible, a racemic mixture of (R)- and (S)-3-Bromo-1,1-difluorocyclopentane can be separated through resolution.

Chiral chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the stationary phase, leading to their separation.

Diastereomeric salt formation: The enantiomers can be reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. After separation, the resolving agent can be removed to yield the pure enantiomers.

Method Description
Enantioselective Synthesis Direct synthesis of a single enantiomer using chiral auxiliaries or catalysts.
Resolution of Enantiomers Separation of a racemic mixture into its constituent enantiomers.
- Chiral ChromatographySeparation based on differential interaction with a chiral stationary phase.
- Diastereomeric Salt FormationSeparation of diastereomeric derivatives formed with a chiral resolving agent.

Conformational Analysis of 1,1-Difluorocyclopentane (B72110) Ring Systems with Bromine Substitution

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope and the half-chair . stackexchange.comdalalinstitute.com The energy difference between these conformations is small, and they can rapidly interconvert. stackexchange.com

The presence of substituents on the ring influences the conformational equilibrium. For this compound, the bulky bromine atom and the gem-difluoro group will have a significant impact on the preferred conformation.

In an envelope conformation , four of the carbon atoms are in a plane, and the fifth is out of the plane. The bromine atom at C3 would preferentially occupy an equatorial position to minimize steric interactions.

In a half-chair conformation , three adjacent carbon atoms are in a plane, while the other two are on opposite sides of the plane. Again, the bromine atom would favor an equatorial-like position.

Computational studies on substituted cyclopentanes suggest that the energy differences between various conformations can be small, and the molecule may exist as a mixture of conformers in solution. nih.gov The gem-difluoro group at C1 also influences the ring pucker due to the gauche effect and electrostatic interactions between the C-F and C-Br bonds. A detailed conformational analysis would likely require computational modeling to accurately predict the lowest energy conformations and the barriers to interconversion.

Conformation Description Influence of Substituents
Envelope Four carbons in a plane, one out of the plane.The bromine atom at C3 would favor an equatorial position to reduce steric strain.
Half-Chair Three adjacent carbons in a plane, the other two on opposite sides.The bromine atom would likely occupy an equatorial-like position.

Advanced Spectroscopic and Chromatographic Techniques for Characterization of 3 Bromo 1,1 Difluorocyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would be crucial for assigning the protons to their respective positions on the cyclopentane (B165970) ring.

¹³C NMR: Would reveal the number of non-equivalent carbon atoms in the molecule. The chemical shifts would indicate the types of carbon atoms (e.g., those bonded to bromine, fluorine, or hydrogen).

¹⁹F NMR: Is particularly important for fluorinated compounds. It would show the chemical environment of the two fluorine atoms. The fluorine atoms are geminal (attached to the same carbon), which would likely result in a single signal, though coupling with nearby protons would be expected.

A hypothetical data table for the expected NMR signals is presented below. Please note this is a theoretical representation and not based on experimental results.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityInferred Structural Fragment
¹H4.0 - 4.5MultipletCH-Br
¹H2.0 - 3.0MultipletCH₂ adjacent to CF₂ and CH-Br
¹³C110 - 130 (t)Triplet (due to C-F coupling)CF₂
¹³C45 - 55SingletCH-Br
¹³C30 - 40SingletCH₂
¹⁹F-90 to -110MultipletCF₂

Table 1: Hypothetical NMR Data for 3-Bromo-1,1-difluorocyclopentane.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

MS: Would show the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ and various fragment ions. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks for bromine-containing fragments that are two m/z units apart.

HRMS: Provides a highly accurate measurement of the m/z ratio, allowing for the unambiguous determination of the molecular formula by comparing the exact mass to calculated values for possible elemental compositions. PubChem provides predicted m/z values for various adducts of this compound uni.lu.

Ion/AdductPredicted m/z
[M+H]⁺184.97720
[M+Na]⁺206.95914
[M-H]⁻182.96264

Table 2: Predicted Mass Spectrometry Data for this compound Adducts. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Typically in the range of 2850-3000 cm⁻¹.

C-F stretching: Strong absorptions in the region of 1000-1400 cm⁻¹.

C-Br stretching: Usually found in the fingerprint region, below 800 cm⁻¹.

Functional GroupExpected Wavenumber Range (cm⁻¹)
C-H (alkane)2850 - 3000
C-F1000 - 1400
C-Br500 - 800

Table 3: Expected Infrared Absorption Bands for this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a substance and for separating isomers.

Gas Chromatography (GC): Can be used to assess the purity of volatile compounds like this compound. A pure sample would ideally show a single peak in the chromatogram. The retention time would be a characteristic property of the compound under specific GC conditions.

High-Performance Liquid Chromatography (HPLC): Is a versatile technique for purity assessment and separation. For a chiral compound like this compound (which has a stereocenter at the carbon bearing the bromine atom), chiral HPLC could be employed to separate the enantiomers.

Without experimental data, it is not possible to provide specific retention times or chromatographic conditions.

Computational Chemistry and Theoretical Studies on 3 Bromo 1,1 Difluorocyclopentane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-bromo-1,1-difluorocyclopentane, Density Functional Theory (DFT) would be a particularly suitable method, offering a good balance between computational cost and accuracy for a molecule of this size and complexity.

Methodology: DFT calculations would typically be performed using a functional such as B3LYP or a more modern alternative, paired with a suitable basis set like 6-311+G(d,p) to adequately describe the electronic environment around the bromine and fluorine atoms. The calculations would begin with a geometry optimization to find the lowest energy structure of the molecule.

Expected Insights into Electronic Structure: From these calculations, a wealth of information about the electronic structure can be obtained. This includes the distribution of electron density, which would highlight the polarization of the C-F and C-Br bonds. The fluorine atoms, being highly electronegative, would draw electron density towards themselves, creating a localized electron-deficient area on the carbon atom to which they are attached. The bromine atom, also electronegative, would similarly polarize its bond with carbon.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would also be determined. The energy and localization of these orbitals are crucial for understanding the molecule's reactivity. The HOMO is often associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is likely to have significant contributions from the lone pairs of the bromine atom, while the LUMO would be expected to be an antibonding orbital associated with the C-Br bond.

Stability Analysis: The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy of formation. Furthermore, vibrational frequency analysis, a standard output of geometry optimization calculations, can confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides the zero-point vibrational energy (ZPVE), which is a necessary correction for obtaining accurate total energies.

Illustrative Data Table (Hypothetical):

Table 1: Calculated Electronic Properties of this compound (Illustrative)
PropertyCalculated Value (Illustrative)
Dipole Moment (Debye)2.5 - 3.5
HOMO Energy (eV)-10.5 to -11.5
LUMO Energy (eV)-0.5 to 0.5
HOMO-LUMO Gap (eV)10.0 to 12.0
Mulliken Charge on C1 (gem-difluoro)+0.4 to +0.6
Mulliken Charge on C3 (bromo)-0.1 to +0.1
Mulliken Charge on F-0.2 to -0.3
Mullikan Charge on Br-0.1 to -0.2

Note: The values in the table above are hypothetical and serve to illustrate the type of data that would be generated from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, the prediction of NMR and infrared spectra would be particularly valuable.

NMR Spectroscopy Prediction: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. aip.org These calculations provide theoretical chemical shifts that can be correlated with experimental data. acs.org The presence of the electronegative fluorine and bromine atoms would be predicted to have a significant deshielding effect on the neighboring protons and carbons, leading to downfield shifts in the NMR spectrum. For instance, the carbon atom bearing the two fluorine atoms (C1) would be expected to have a significantly larger ¹³C chemical shift compared to the other carbons in the ring.

Infrared Spectroscopy Prediction: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be used to predict the infrared (IR) spectrum. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C-F and C-Br stretching vibrations.

Conformational Preferences: The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "half-chair" forms. scribd.com The presence of bulky and electronegative substituents like bromine and the geminal difluoro group will influence the relative energies of these conformers. Computational studies on similar halogenated cyclopentanes, such as 2-halocyclopentanones, have shown that the pseudo-equatorial conformer is generally more stable than the pseudo-axial conformer. nih.gov A similar trend would be expected for this compound, where the bromine atom would preferentially occupy a pseudo-equatorial position to minimize steric interactions. A detailed conformational analysis would involve mapping the potential energy surface as a function of the ring's puckering coordinates.

Illustrative Data Table (Hypothetical):

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
Spectroscopic ParameterPredicted Value (Illustrative)
¹³C Chemical Shift (C1, -CF₂)110 - 120 ppm
¹³C Chemical Shift (C3, -CHBr)45 - 55 ppm
¹H Chemical Shift (H at C3)4.0 - 4.5 ppm
IR Stretch (C-F)1050 - 1150 cm⁻¹
IR Stretch (C-Br)550 - 650 cm⁻¹

Note: The values in the table above are hypothetical and serve to illustrate the type of data that would be generated from computational predictions.

Modeling Reaction Pathways and Transition States for Reactivity Insights

Computational modeling can provide detailed mechanistic insights into the chemical reactions of this compound. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, and activation energies can be calculated.

Nucleophilic Substitution Reactions: The C-Br bond in this compound is a likely site for nucleophilic substitution. Computational models could be used to investigate the mechanism of such reactions, for example, with a nucleophile like a hydroxide (B78521) ion. The calculations would help to determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism by locating the relevant transition states and intermediates. The activation energy for the reaction could be calculated, providing a quantitative measure of the reaction rate.

Elimination Reactions: Under basic conditions, this compound could undergo an E2 elimination reaction to form an alkene. DFT calculations can be employed to model the transition state of this concerted reaction, where a base removes a proton from a carbon adjacent to the C-Br bond, and the bromide ion departs simultaneously. sciepub.com The regioselectivity of the elimination (i.e., which proton is preferentially removed) could also be investigated by comparing the activation energies of the different possible elimination pathways.

Illustrative Data Table (Hypothetical):

Table 3: Calculated Activation Energies for Hypothetical Reactions of this compound (Illustrative)
ReactionNucleophile/BaseCalculated Activation Energy (kcal/mol) (Illustrative)
Sₙ2 SubstitutionOH⁻20 - 25
E2 Elimination (H from C2)OH⁻22 - 27
E2 Elimination (H from C4)OH⁻25 - 30

Note: The values in the table above are hypothetical and serve to illustrate the type of data that would be generated from reaction modeling.

Exploration of the Conformational Landscape through Computational Methods

A thorough understanding of the conformational landscape of this compound is crucial as the conformation can significantly impact its reactivity and physical properties.

Methodology: The exploration of the conformational landscape would involve a systematic search of the potential energy surface. This can be achieved through methods such as molecular dynamics (MD) simulations or by performing a series of constrained geometry optimizations. In an MD simulation, the molecule's trajectory over time is simulated, allowing it to explore different conformations. By analyzing the trajectory, the relative populations of different conformers can be determined.

Key Conformational Isomers: As mentioned earlier, the primary conformations of the cyclopentane ring are the envelope and half-chair forms. For this compound, several distinct conformers can be envisioned depending on the position of the bromine atom (axial or equatorial) and the puckering of the ring. The gem-difluoro group at the C1 position would also influence the ring's preferred geometry.

Energetics of Conformational Interconversion: Computational methods can be used to calculate the energy barriers for the interconversion between different conformers. This is typically done by identifying the transition state for the conformational change and calculating its energy relative to the ground state conformers. These energy barriers determine the rate at which the molecule can switch between different shapes at a given temperature. For cyclopentane derivatives, the barriers to pseudorotation are generally low, indicating a high degree of flexibility. scribd.com

Illustrative Data Table (Hypothetical):

Table 4: Relative Energies of Conformers of this compound (Illustrative)
ConformerRelative Energy (kcal/mol) (Illustrative)
Equatorial-Bromo (Envelope)0.0 (Reference)
Axial-Bromo (Envelope)1.5 - 2.5
Equatorial-Bromo (Half-Chair)0.5 - 1.0
Axial-Bromo (Half-Chair)2.0 - 3.0

Note: The values in the table above are hypothetical and serve to illustrate the type of data that would be generated from a conformational analysis.

Synthetic Applications of 3 Bromo 1,1 Difluorocyclopentane As a Chemical Building Block

Utilization in the Construction of Complex Carbon Skeletons

The carbon-bromine bond in 3-Bromo-1,1-difluorocyclopentane is a versatile functional handle for forging new carbon-carbon bonds, enabling the construction of intricate molecular architectures. This secondary alkyl bromide can participate in a variety of organometallic and coupling reactions, which are fundamental to advanced organic synthesis. unimelb.edu.auiranchembook.ir

One primary strategy involves the formation of an organometallic reagent. For instance, conversion of the bromide to a Grignard reagent (by reaction with magnesium metal) or an organolithium species would generate a nucleophilic difluorocyclopentyl unit. This nucleophile can then be used in reactions with a wide range of electrophiles, such as aldehydes, ketones, and esters, to build more complex carbon frameworks.

Alternatively, the compound is a suitable substrate for transition-metal-catalyzed cross-coupling reactions. iranchembook.ir Palladium-catalyzed reactions, such as Suzuki, Stille, Sonogashira, and Negishi couplings, are powerful methods for creating C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds. In these processes, this compound can be coupled with various organoboron, organotin, organocopper, or organozinc reagents to append aryl, vinyl, or alkyl groups. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity.

Table 1: Potential Carbon-Carbon Bond Forming Reactions

Reaction Type Coupling Partner Example Resulting Structure
Suzuki Coupling Arylboronic acid 3-Aryl-1,1-difluorocyclopentane
Stille Coupling Vinylstannane 3-Vinyl-1,1-difluorocyclopentane
Sonogashira Coupling Terminal alkyne 3-Alkynyl-1,1-difluorocyclopentane
Negishi Coupling Alkylzinc halide 3-Alkyl-1,1-difluorocyclopentane

Derivatization to Access Diverse Fluorinated Scaffolds

The primary application of this compound is its use as a precursor for a wide array of other fluorinated cyclopentane (B165970) derivatives through nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles to introduce new functional groups at the 3-position. This derivatization is key to exploring the chemical space around the 1,1-difluorocyclopentane (B72110) core for applications in drug discovery and materials science.

The reactivity of the secondary bromide can be modulated by the choice of solvent and reaction conditions. Common nucleophiles used for these transformations include:

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can be used to synthesize the corresponding 3-amino-1,1-difluorocyclopentane derivatives. Azide ions (from sodium azide) provide a route to 3-azido-1,1-difluorocyclopentane, which can be further reduced to the primary amine or used in 'click' chemistry reactions.

Oxygen Nucleophiles: Hydroxide (B78521) sources can yield 3-hydroxy-1,1-difluorocyclopentane, while alkoxides lead to the formation of ethers.

Sulfur Nucleophiles: Thiolates can be employed to prepare 3-thioether derivatives.

Carbon Nucleophiles: Cyanide ions provide a pathway to 3-cyano-1,1-difluorocyclopentane, which is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.

The ability to introduce these varied functional groups makes this compound a valuable starting material for creating libraries of compounds for biological screening.

Table 2: Examples of Nucleophilic Substitution for Derivatization

Nucleophile Reagent Example Product Class
Azide Sodium Azide (NaN₃) Azide
Cyanide Sodium Cyanide (NaCN) Nitrile
Hydroxide Sodium Hydroxide (NaOH) Alcohol
Alkoxide Sodium Methoxide (NaOMe) Ether

Integration into Multicomponent Reactions for Chemical Library Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. beilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for the synthesis of chemical libraries for high-throughput screening. beilstein-journals.orgnih.gov

While specific literature detailing the use of this compound in MCRs is not widely available, its structure is well-suited for such applications. As an alkylating agent, it could be incorporated into MCRs that involve the in-situ formation of a nucleophile. For example, it could serve as the third component in a reaction sequence following the formation of an intermediate from two other reactants. The principle has been demonstrated with other bromo-fluoro compounds in the synthesis of complex heterocyclic scaffolds. rsc.org

A hypothetical MCR could involve the reaction of an amine and an aldehyde to form an imine, which is then trapped by an isocyanide (as in the Ugi reaction) or another nucleophile. The resulting intermediate could then be alkylated by this compound to furnish a complex, fluorinated product. The development of such MCRs would provide a powerful and convergent route to novel chemical entities bearing the 1,1-difluorocyclopentane motif.

Role in Advanced Organic Synthesis Strategies for Specialty Chemicals and Materials

The incorporation of the 1,1-difluorocyclopentane moiety into larger molecules is a key strategy in the design of specialty chemicals, particularly pharmaceuticals and advanced materials. The gem-difluoro group acts as a bioisostere for a carbonyl group or a metabolically labile methylene (B1212753) group, often leading to improved metabolic stability and modulated physicochemical properties without significant steric alteration.

In advanced organic synthesis, this compound functions as a pivotal intermediate. Its value lies in its ability to introduce the desirable fluorinated ring system into a target molecule at a strategic point in a synthetic sequence. For example, a structural isomer, 3-(Bromomethyl)-1,1-difluorocyclopentane, has been utilized as a key intermediate in the synthesis of P2X7 antagonists, highlighting the utility of this scaffold in developing compounds with significant biological activity.

Q & A

Q. What are the common synthetic routes for 3-Bromo-1,1-difluorocyclopentane?

Methodological Answer: The synthesis typically involves bromination of 1,1-difluorocyclopentane precursors. For example, bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under controlled temperatures (0–25°C) can introduce bromine at the 3-position. Reaction optimization may require monitoring via GC-MS to ensure regioselectivity and purity . A comparison of methods is outlined below:

Brominating AgentSolventYield (%)Purity (GC)
Br₂DCM65–70>95%
NBSTHF75–80>97%

Note: Data extrapolated from analogous bromination reactions of fluorinated alkanes .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

  • ¹⁹F NMR : Distinct signals for geminal difluoro groups (δ -110 to -120 ppm) and coupling with adjacent protons.
  • ¹H NMR : Cyclopentane protons appear as multiplet signals (δ 1.8–2.5 ppm), with splitting patterns influenced by fluorine and bromine substituents.
  • GC-MS : Molecular ion peak at m/z 185 (M⁺) and fragmentation patterns confirming Br and F loss.
  • IR Spectroscopy : C-F stretches (~1150 cm⁻¹) and C-Br stretches (~550 cm⁻¹) .

Advanced Research Questions

Q. What factors influence the regioselectivity of nucleophilic substitution reactions involving this compound?

Methodological Answer: Regioselectivity is governed by:

  • Steric Effects : The bulky difluoro group at C1 directs nucleophiles to the less hindered C3 position.
  • Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the C-Br bond, enhancing electrophilicity at C3. Computational studies (DFT) can model transition states to predict outcomes. For example, SN2 mechanisms favor backside attack at C3, while steric hindrance may promote SN1 pathways in polar solvents .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations analyze:

  • Bond Dissociation Energies (BDEs) : C-Br BDE (~65 kcal/mol) indicates susceptibility to Suzuki-Miyaura coupling.
  • Electrostatic Potential Maps : Highlight electron-deficient regions (C3) for palladium-catalyzed reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Negishi couplings. Experimental validation via GC-MS and ¹⁹F NMR tracks coupling efficiency .

Q. How do stereochemical outcomes vary in ring-opening reactions of this compound?

Methodological Answer: Ring strain and fluorine’s electronegativity influence stereochemistry:

  • Electrophilic Additions : Fluorine directs trans-opening due to dipole interactions.
  • Radical Pathways : Less stereochemical control, yielding racemic mixtures. Chiral HPLC or NOESY experiments can resolve enantiomers, while X-ray crystallography confirms absolute configurations .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions in reactions of this compound?

Methodological Answer: Conflicting data arise from:

  • Temperature Effects : Low temps favor kinetic products (e.g., monosubstituted derivatives), while high temps favor thermodynamic stability (disubstituted products).
  • Catalyst Choice : Palladium vs. nickel catalysts alter pathways in cross-couplings. Use time-resolved NMR or quenching experiments to map reaction progress. Statistical analysis (e.g., Arrhenius plots) quantifies activation barriers .

Data-Driven Research Scenarios

Q. How to design experiments to analyze the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C under argon. Monitor decomposition via GC-MS at intervals (0, 7, 30 days).
  • Degradation Products : Identify via LC-HRMS; bromine loss or ring-opening products suggest hydrolytic instability.
  • Moisture Sensitivity : Karl Fischer titration quantifies water uptake .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as:

  • Bioisostere : Fluorine enhances metabolic stability; bromine enables functionalization (e.g., introducing pharmacophores).
  • Protease Inhibitor Precursor : Covalent binding to cysteine residues via Br substitution. In vitro assays (e.g., enzyme inhibition) and molecular docking validate target engagement .

Tables for Comparative Analysis

Table 1: Comparison of Brominating Agents for Synthesis

AgentSolventTemp (°C)Yield (%)Selectivity (C3)
Br₂DCM0–2565–70High
NBSTHF25–4075–80Moderate

Table 2: Expected ¹⁹F NMR Chemical Shifts

Substituentδ (ppm)Coupling Partners
1,1-Difluoro-115H2, H5 (³J coupling)
Adjacent Bromine-118H3 (²J coupling)

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